2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)-
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Overview
Description
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- is a chemical compound known for its unique structure and properties It features a furanone ring with a chlorophenyl and a furanylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired furanone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2(3H)-Furanone, 5-(4-bromophenyl)-3-(2-furanylmethylene)-
- **2(3H)-Furanone, 5-(4-methylphenyl)-3-(2-furanylmethylene)-
- **2(3H)-Furanone, 5-(4-nitrophenyl)-3-(2-furanylmethylene)-
Uniqueness
2(3H)-Furanone, 5-(4-chlorophenyl)-3-(2-furanylmethylene)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6781-88-0 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C15H9ClO3/c16-12-5-3-10(4-6-12)14-9-11(15(17)19-14)8-13-2-1-7-18-13/h1-9H |
InChI Key |
MCTMKIHJBDPFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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